N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-phenoxybenzenesulfonamide
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Overview
Description
The compound “N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-phenoxybenzenesulfonamide” is a complex organic molecule. It contains an imidazo[1,2-a]pyridine moiety, which is a fused bicyclic heterocycle . Imidazo[1,2-a]pyridines have attracted significant interest due to their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, imidazo[1,2-a]pyridines can be synthesized by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally benign .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The imidazo[1,2-a]pyridine moiety is a fused bicyclic heterocycle .Scientific Research Applications
Antitubercular Activity
Imidazo[1,2-a]pyridine derivatives, including our compound of interest, have demonstrated promising antitubercular activity. For instance, Q203 , a related compound, exhibited significant reductions in bacterial load in a mouse model infected with Mycobacterium tuberculosis (Mtb) H37Rv . Further research into the specific mechanism of action and optimization of these compounds could lead to novel antitubercular drugs.
Anti-Fibrotic Properties
Certain imidazo[1,2-a]pyridine derivatives have shown potential as anti-fibrotic agents. These compounds were evaluated against fibrosis-related cell lines and displayed better activity than existing drugs like Pirfenidone . Investigating the underlying mechanisms and optimizing their efficacy could contribute to the treatment of fibrotic diseases.
Fluorescent Probes for Metal Ions
Imidazo[1,2-a]pyridine derivatives have been employed as fluorescent probes for detecting metal ions, particularly mercury and iron ions. Their unique structural features make them suitable for in vitro and in vivo determination of metal concentrations . Researchers continue to explore their potential in analytical chemistry and bioimaging.
Pharmacophores for Drug Design
The imidazo[1,2-a]pyridine moiety appears in several active pharmaceutical ingredients (APIs). Notable examples include zolimidine (an antiulcer drug), zolpidem (used to treat insomnia and restore brain function), and saripidem (a sedative and anxiolytic agent) . Understanding the structure-activity relationships of these compounds can guide drug design efforts.
Mechanism of Action
properties
IUPAC Name |
N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]-4-phenoxybenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S/c1-17-12-14-25-16-18(24-22(25)15-17)11-13-23-29(26,27)21-9-7-20(8-10-21)28-19-5-3-2-4-6-19/h2-10,12,14-16,23H,11,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJTIWKFXTOMRGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)CCNS(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-phenoxybenzenesulfonamide |
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